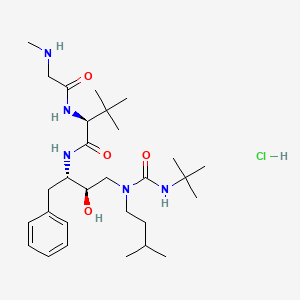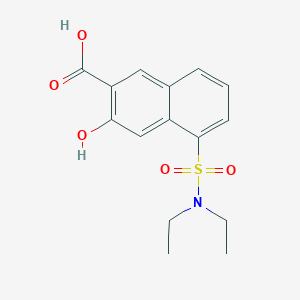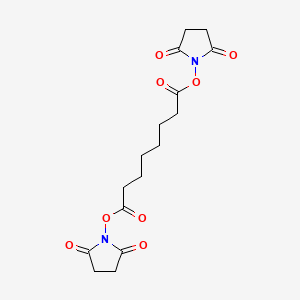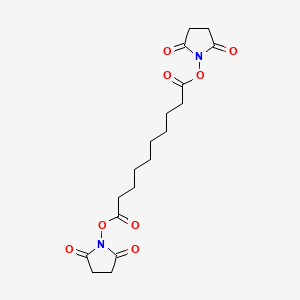
Ebselen Oxide
Overview
Description
Ebselen Oxide: is an organoselenium compound and an oxidative product of ebselenUnlike ebselen, which exhibits antioxidant properties, this compound lacks this activity but has shown promise in other areas such as enzyme inhibition and antimicrobial activity .
Scientific Research Applications
Ebselen oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in enzyme inhibition, particularly histone deacetylases (HDACs) and diguanylate cyclases (DGCs)
Industry: Potential applications in the development of new antimicrobial agents and enzyme inhibitors.
Mechanism of Action
Ebselen oxide exerts its effects primarily through covalent modification of target proteins. It inhibits enzymes like histone deacetylases and diguanylate cyclases by forming covalent bonds with specific cysteine residues in the active sites of these enzymes. This modification disrupts the normal function of the enzymes, leading to reduced activity .
Safety and Hazards
Future Directions
Ebselen, the parent compound of Ebselen Oxide, is currently under clinical trials for the prevention and treatment of various disorders such as cardiovascular diseases, arthritis, stroke, atherosclerosis, and cancer . As ebselen has been shown to have significant cellular toxicity, appropriate studies are needed to redesign the ebselen-based therapy for clinical trials . Future clinical trial studies are required to evaluate the safety and efficacy of ebselen in thalassemia patients with cardiac complications .
Biochemical Analysis
Biochemical Properties
Ebselen Oxide interacts with specific cysteine thiol groups in proteins . It catalyzes the reduction of reactive oxygen species (ROS) in a manner similar to glutathione peroxidase . This process involves a three-step mechanism where ROS oxidize the resting state selenol to selenenic acid, which is then reduced to the active selenol by glutathione through a selenenyl sulfide intermediate . This compound also reacts with the thioredoxin system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It can alleviate oxidative stress in cells and tissues, restore cells from ROS-induced damage, and potentially prevent diseases caused by oxidative stress . It has been shown to have significant cellular toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves reactions with specific cysteine thiol groups in proteins . It catalyzes the reduction of ROS in a manner similar to glutathione peroxidase . This process involves changes in the oxidation state of the active site Se molecule .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Upon administration into the bloodstream, extracellular this compound is transported as an albumin complex bound to the reactive cysteine residue in albumin . It is difficult to track the intracellular movement of this compound within the cell because it is not fluorescent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to reduce both temporary and permanent noise-induced hearing loss in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways . It targets thiol-related compounds, including cysteine, glutathione, and thiol proteins such as thioredoxin and thioredoxin reductase .
Transport and Distribution
Upon administration into the bloodstream, extracellular this compound is transported as an albumin complex bound to the reactive cysteine residue in albumin . It is difficult to track the intracellular movement of this compound within the cell because it is not fluorescent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ebselen oxide is typically synthesized through the oxidation of ebselen. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ebselen oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert this compound back to ebselen.
Substitution: this compound can participate in nucleophilic substitution reactions, where the selenium atom is a key reactive site
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines and thiols under mild conditions.
Major Products:
Oxidation: Higher oxidation state selenium compounds.
Reduction: Ebselen.
Substitution: Selenoethers and selenoamines.
Comparison with Similar Compounds
Similar Compounds:
Ebselen: An organoselenium compound with antioxidant properties.
Selenocysteine: A naturally occurring amino acid containing selenium.
Selenomethionine: A selenium-containing amino acid used in dietary supplements
Comparison:
Ebselen vs. Ebselen Oxide: While ebselen has antioxidant properties, this compound lacks this activity but shows greater potency in enzyme inhibition.
Selenocysteine and Selenomethionine vs. This compound: Both selenocysteine and selenomethionine are primarily involved in biological processes as part of proteins, whereas this compound is mainly used in research for its enzyme inhibitory properties
This compound stands out due to its unique ability to inhibit a wide range of enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.
properties
IUPAC Name |
1-oxo-2-phenyl-1λ4,2-benzoselenazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2Se/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTLFLABILGUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327255 | |
| Record name | Ebselen Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104473-83-8 | |
| Record name | Ebselen Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ebselen Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B1670966.png)







